molecular formula C11H22N2O4S B14788755 Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

Katalognummer: B14788755
Molekulargewicht: 278.37 g/mol
InChI-Schlüssel: YOCWEQZGATZROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate is a chemical compound that belongs to the class of thiadiazepanes. These compounds are characterized by a seven-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and the carboxylate functionality add to the complexity and potential reactivity of this molecule.

Vorbereitungsmethoden

The synthesis of tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the thiadiazepane ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The tert-butyl and carboxylate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate include other thiadiazepanes and related heterocyclic compounds These compounds share the seven-membered ring structure but may differ in the substituents attached to the ring

Eigenschaften

Molekularformel

C11H22N2O4S

Molekulargewicht

278.37 g/mol

IUPAC-Name

tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3

InChI-Schlüssel

YOCWEQZGATZROE-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.